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Compound of Interest

Compound Name: 4-Methylindolin-2-one

Cat. No.: B082626 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 4-methyl-2-oxindole, a

significant heterocyclic compound frequently encountered in medicinal chemistry and drug

discovery. Due to the scarcity of directly published complete spectral sets for 4-methyl-2-

oxindole, this guide presents expected values derived from established principles of

spectroscopy and comparison with structurally similar analogs, namely the parent compound 2-

oxindole and the isomeric 5-methyl-2-oxindole. This comparative approach allows for a deeper

understanding of how substituent placement on the oxindole core influences its spectroscopic

signature.

Spectroscopic Data Comparison
The following tables summarize the expected and experimentally observed spectroscopic data

for 4-methyl-2-oxindole and its analogs. These tables are designed for easy comparison of key

spectral features.

¹H NMR Spectral Data Comparison (in DMSO-d₆)
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Proton Assignment
4-Methyl-2-oxindole

(Expected)

2-Oxindole

(Observed)[1]
5-Methyl-2-oxindole

(Observed)

NH ~10.3 ppm (s, 1H) 10.4 ppm (s, 1H) ~10.2 ppm (s, 1H)

H-5 ~6.8 ppm (d, 1H) 7.16 ppm (t, 1H) -

H-6 ~7.0 ppm (t, 1H) 6.93 ppm (d, 1H) ~6.9 ppm (d, 1H)

H-7 ~6.7 ppm (d, 1H) 7.20 ppm (d, 1H) ~7.0 ppm (s, 1H)

CH₂ (C3) ~3.4 ppm (s, 2H) 3.46 ppm (s, 2H) ~3.4 ppm (s, 2H)

CH₃ (C4) ~2.2 ppm (s, 3H) - -

CH₃ (C5) - - ~2.2 ppm (s, 3H)

¹³C NMR Spectral Data Comparison (in DMSO-d₆)
Carbon Assignment

4-Methyl-2-oxindole

(Expected)

2-Oxindole

(Observed)

5-Methyl-2-oxindole

(Observed)

C=O (C2) ~176.0 ppm ~176.5 ppm ~176.3 ppm

C3 ~36.0 ppm ~36.2 ppm ~36.1 ppm

C3a ~128.0 ppm ~128.5 ppm ~128.3 ppm

C4 ~131.0 ppm ~124.5 ppm ~125.0 ppm

C5 ~122.0 ppm ~127.8 ppm ~131.5 ppm

C6 ~128.0 ppm ~121.5 ppm ~128.1 ppm

C7 ~108.0 ppm ~109.3 ppm ~109.0 ppm

C7a ~142.0 ppm ~142.8 ppm ~140.5 ppm

CH₃ ~18.0 ppm - ~20.7 ppm

FT-IR Spectral Data Comparison (Solid Phase, cm⁻¹)
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Vibrational Mode
4-Methyl-2-oxindole

(Expected)

2-Oxindole

(Observed)

5-Methyl-2-oxindole

(Observed)

N-H Stretch 3200-3300 (broad) ~3250 (broad) ~3240 (broad)

Aromatic C-H Stretch 3000-3100 ~3050 ~3045

Aliphatic C-H Stretch 2850-2960 - ~2920

C=O (Amide) Stretch ~1690-1710 ~1705 ~1700

C=C Aromatic Stretch 1600-1620 ~1615 ~1620

Mass Spectrometry Data Comparison

Compound
Molecular

Formula

Molecular

Weight
Expected [M]⁺

Key

Fragmentation

Peaks (m/z)

4-Methyl-2-

oxindole
C₉H₉NO 147.17 g/mol 147

118 ([M-CHO]⁺),

91 ([C₇H₇]⁺)

2-Oxindole C₈H₇NO 133.15 g/mol 133
104 ([M-CHO]⁺),

78 ([C₆H₆]⁺)[1]

5-Methyl-2-

oxindole
C₉H₉NO 147.17 g/mol 147

118 ([M-CHO]⁺),

91 ([C₇H₇]⁺)

Experimental Protocols
The data presented in this guide are typically acquired using the following standard

methodologies in organic chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7

mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d

(CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as

an internal standard for chemical shift referencing (δ = 0.00 ppm).
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¹H NMR Acquisition: Proton NMR spectra are typically recorded on a 400 or 500 MHz

spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and the acquisition of 16-64 scans for adequate signal-to-noise ratio.

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, often

with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

A larger number of scans (1024 or more) is typically required due to the lower natural

abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR)

technique is commonly employed. A small amount of the solid compound is placed directly

onto the ATR crystal (typically diamond or germanium), and pressure is applied to ensure

good contact.

Data Acquisition: The FT-IR spectrum is recorded, typically over a range of 4000 to 400

cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically

subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the

signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The compound is introduced into the mass spectrometer,

often via direct infusion or coupled with a gas chromatography (GC) or liquid

chromatography (LC) system. Electron Ionization (EI) is a common technique for volatile

compounds, where the sample is bombarded with high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum that shows the relative intensity of different fragments.

Visualization of Analytical Workflow
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel or synthesized organic compound like 4-methyl-2-oxindole.

Workflow for Spectroscopic Characterization
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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of

4-methyl-2-oxindole.
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Conclusion
The spectroscopic analysis of 4-methyl-2-oxindole, through a combination of NMR, FT-IR, and

Mass Spectrometry, provides a detailed fingerprint for its structural confirmation and purity

assessment. By comparing its expected spectral data with that of 2-oxindole and 5-methyl-2-

oxindole, researchers can discern the subtle yet significant electronic and steric effects of the

methyl substituent on the aromatic ring. This guide serves as a valuable resource for scientists

engaged in the synthesis and characterization of oxindole derivatives, facilitating more efficient

and accurate structural elucidation in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Oxindole(59-48-3) 1H NMR [m.chemicalbook.com]

To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Profile of 4-
Methyl-2-Oxindole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082626#spectroscopic-data-for-4-methyl-2-oxindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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